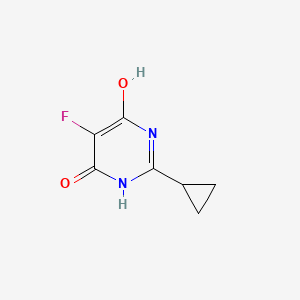

2-Cyclopropyl-5-fluoropyrimidine-4,6-diol

Description

2-Cyclopropyl-5-fluoropyrimidine-4,6-diol is a chemical compound with the molecular formula C7H7FN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Properties

IUPAC Name |

2-cyclopropyl-5-fluoro-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-4-6(11)9-5(3-1-2-3)10-7(4)12/h3H,1-2H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHLEQWSIZBZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=O)N2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901225680 | |

| Record name | 2-Cyclopropyl-5-fluoro-6-hydroxy-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617715-97-6 | |

| Record name | 2-Cyclopropyl-5-fluoro-6-hydroxy-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617715-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-5-fluoro-6-hydroxy-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-fluoropyrimidine-4,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with fluorinated pyrimidine derivatives. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process. The pH is adjusted to around 6 using a hydrochloric acid solution, and the resulting white precipitate is filtered and dried to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, including the use of large reactors and continuous flow systems to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization and chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-fluoropyrimidine-4,6-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-Cyclopropyl-5-fluoropyrimidine-4,6-diol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-fluoropyrimidine-4,6-diol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

- 2-Cyclopropyl-5-chloropyrimidine-4,6-diol

- 2-Cyclopropyl-5-bromopyrimidine-4,6-diol

- 2-Cyclopropyl-5-iodopyrimidine-4,6-diol

Uniqueness

2-Cyclopropyl-5-fluoropyrimidine-4,6-diol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles .

Biological Activity

Overview

2-Cyclopropyl-5-fluoropyrimidine-4,6-diol (CAS 617715-97-6) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties . The compound's unique structural features, particularly the presence of a fluorine atom and a diol functional group, suggest its capability to interact with various biological targets.

- Molecular Formula : C7H7FN2O2

- Molecular Weight : 172.14 g/mol

- LogP (Octanol-Water Partition Coefficient) : -0.1, indicating good water solubility which is favorable for biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts various biochemical pathways, which can lead to therapeutic effects against certain diseases.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed with other pyrimidine derivatives.

Case Study 1: Inhibition of L1210 Mouse Leukemia Cells

In a study evaluating the growth inhibitory activity of various pyrimidine derivatives, including this compound, it was found to exhibit potent inhibition of L1210 mouse leukemia cell proliferation. The IC50 values for these compounds were reported in the nanomolar range, indicating strong anti-cancer potential. The mechanism involved the intracellular release of active metabolites that interfere with DNA synthesis .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis highlighted the importance of the fluorine atom in enhancing the compound's biological activity. Modifications to the cyclopropyl group and the hydroxyl functionalities were shown to influence both potency and selectivity against specific targets.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Cyclopropyl-5-chloropyrimidine-4,6-diol | Moderate Antimicrobial | Chlorine substituent alters electronic properties |

| 2-Cyclopropyl-5-bromopyrimidine-4,6-diol | Variable Antiviral | Bromine increases lipophilicity |

| This compound | Strong Antimicrobial | Fluorine enhances binding affinity and metabolic stability |

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas of investigation include:

- In vivo studies to assess efficacy and safety profiles.

- Exploration of combination therapies with existing antiviral and antimicrobial agents.

- Development of novel derivatives to enhance selectivity and potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.